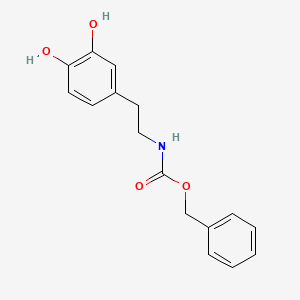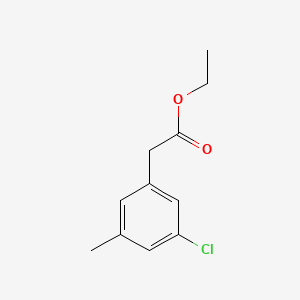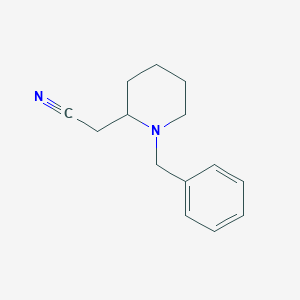
2-(1-Benzylpiperidin-2-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-Benzylpiperidin-2-YL)acetonitrile is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyanomethyl group attached to the carbon atom in the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-YL)acetonitrile typically involves the reaction of piperidine with benzyl chloride and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The benzyl and cyanomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(1-Benzylpiperidin-2-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Benzylpiperidin-2-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
1-Benzylpiperidine: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
2-Cyanomethylpiperidine: Lacks the benzyl group, which may affect its binding affinity to certain targets.
N-Benzyl-2-methylpiperidine: Similar structure but with a methyl group instead of a cyanomethyl group.
Uniqueness
2-(1-Benzylpiperidin-2-YL)acetonitrile is unique due to the presence of both benzyl and cyanomethyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-2-yl)acetonitrile |
InChI |
InChI=1S/C14H18N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-9,11-12H2 |
InChIキー |
KPASZXJUWNSDJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CC#N)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
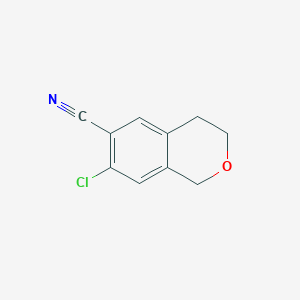
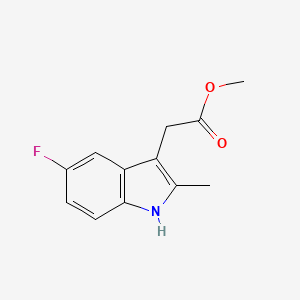
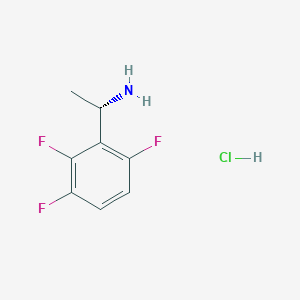
![4-(3-Butynylamino)thieno[2,3-d]pyrimidine](/img/structure/B8494546.png)
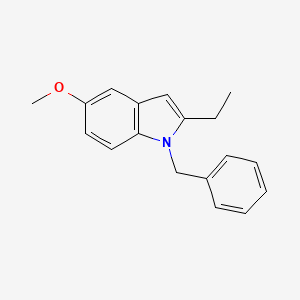
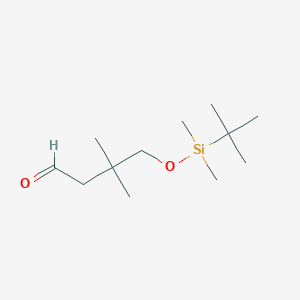
![3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
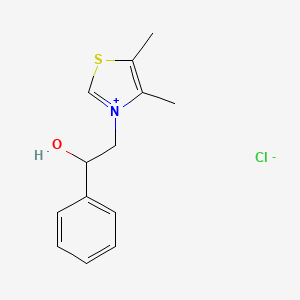
![1-(3,3-Diphenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B8494596.png)
![4-Fluoro-2,3-dihydrobenzo[b]thiophen-7-ol](/img/structure/B8494607.png)

![Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-](/img/structure/B8494613.png)
